molecular formula C15H17NO3 B8208046 Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate

Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate

Cat. No.: B8208046
M. Wt: 259.30 g/mol
InChI Key: CLWNYAJTFPJXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a benzoate moiety with a methoxy group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The 2,5-dimethyl substitution on the pyrrole ring can be achieved through Friedel-Crafts alkylation using methyl groups.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth . The compound binds to the active sites of these enzymes, thereby inhibiting their activity and exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and ester functionality make it versatile for various chemical modifications and applications.

Properties

IUPAC Name

methyl 4-(2,5-dimethylpyrrol-1-yl)-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-5-6-11(2)16(10)12-7-8-13(15(17)19-4)14(9-12)18-3/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWNYAJTFPJXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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